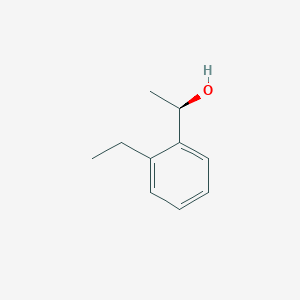
(R)-1-(2-Ethylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Ethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is part of the alcohol family, specifically a secondary alcohol, due to the hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, following the Cahn-Ingold-Prelog priority rules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize ®-1-(2-Ethylphenyl)ethan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 2-ethylbenzyl chloride with magnesium in dry ether to form the Grignard reagent, 2-ethylphenylmagnesium chloride. This reagent is then reacted with acetaldehyde, followed by hydrolysis to yield the desired alcohol.
Reaction Conditions: Dry ether as solvent, low temperatures to control the reaction rate, and careful addition of acetaldehyde to avoid side reactions.
-
Asymmetric Reduction: : Another method involves the asymmetric reduction of 2-ethylacetophenone using a chiral catalyst. This method ensures the production of the ®-enantiomer with high enantiomeric excess.
Reaction Conditions: Use of chiral catalysts such as BINAP-Ru complexes, hydrogen gas, and appropriate solvents like ethanol or methanol.
Industrial Production Methods
Industrial production often scales up the Grignard reaction or asymmetric reduction methods, optimizing for cost, yield, and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ®-1-(2-Ethylphenyl)ethan-1-ol can be oxidized to form 2-ethylacetophenone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: It can be reduced to the corresponding alkane, 2-ethylphenylethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 2-ethylphenylethyl chloride.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent in solvents like dichloromethane.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Substitution: SOCl2 or PBr3 in the presence of pyridine.
Major Products
Oxidation: 2-Ethylacetophenone.
Reduction: 2-Ethylphenylethane.
Substitution: 2-Ethylphenylethyl chloride.
Aplicaciones Científicas De Investigación
Chemistry
Chiral Synthesis: Used as a chiral building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology
Enzyme Studies: Serves as a substrate in studies of alcohol dehydrogenase enzymes to understand enzyme specificity and kinetics.
Medicine
Pharmaceuticals: Intermediate in the synthesis of drugs, particularly those requiring chiral purity.
Industry
Fragrance and Flavor: Utilized in the synthesis of fragrance and flavor compounds due to its pleasant odor.
Polymer Production: Acts as a monomer or co-monomer in the production of specialty polymers.
Mecanismo De Acción
The mechanism by which ®-1-(2-Ethylphenyl)ethan-1-ol exerts its effects depends on its application. In enzymatic reactions, it interacts with the active site of enzymes, undergoing oxidation or reduction. In catalysis, it coordinates with metal centers, influencing the stereochemistry of the reaction products.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-Ethylphenyl)ethan-1-ol: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.
1-(2-Methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-Phenylethanol: Lacks the ethyl substitution on the phenyl ring.
Uniqueness
®-1-(2-Ethylphenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. Its use in asymmetric synthesis and as a chiral building block highlights its importance in producing enantiomerically pure compounds, which are crucial in pharmaceuticals and advanced materials.
This detailed overview provides a comprehensive understanding of ®-1-(2-Ethylphenyl)ethan-1-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1R)-1-(2-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1 |
Clave InChI |
DMVMHZNPYMZYBE-MRVPVSSYSA-N |
SMILES isomérico |
CCC1=CC=CC=C1[C@@H](C)O |
SMILES canónico |
CCC1=CC=CC=C1C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


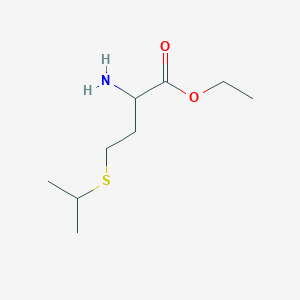


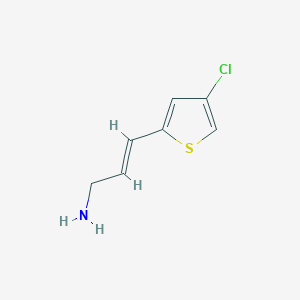


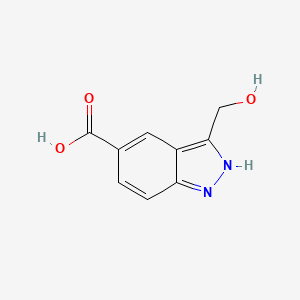


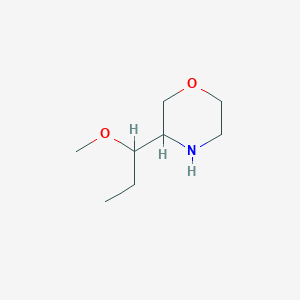
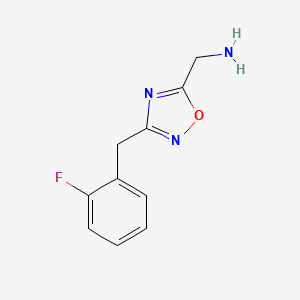
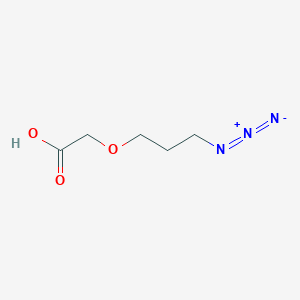
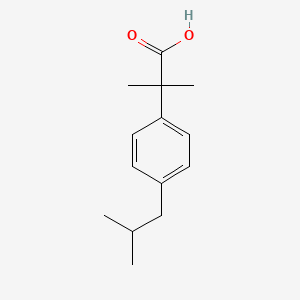
![{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol](/img/structure/B13543256.png)
